molecular formula C17H15N5O2 B2990869 N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2178771-86-1

N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2990869
CAS No.: 2178771-86-1
M. Wt: 321.34
InChI Key: INHLDHQQHUQMFE-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2 and its molecular weight is 321.34. The purity is usually 95%.
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Biological Activity

N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

The compound can be synthesized through various chemical methods, typically involving the reaction of substituted isoxazole derivatives with appropriate amines. The synthesis often employs catalysts and specific reaction conditions to enhance yield and purity. For instance, the use of Lipozyme® TL IM in continuous-flow microreactors has been reported to yield high conversion rates for related compounds.

Chemical Structure:

  • Molecular Formula: C17H19N3O2
  • Molecular Weight: 297.35 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties by disrupting cell wall integrity in fungi and inhibiting fatty acid biosynthesis in bacteria. This dual mechanism suggests potential applications in treating both fungal and bacterial infections.
  • Cytotoxicity: Studies have shown that this compound can induce cytotoxic effects on human cancer cell lines, including promyelocytic leukemia cells (HL-60). The IC50 values indicate a range of cytotoxicity, with some derivatives showing effectiveness at concentrations as low as 86 μM .

Comparative Studies

Comparative analysis with similar compounds reveals that this compound possesses enhanced biological activities. For instance, it has been noted to outperform other isoxazole derivatives in terms of antimicrobial efficacy and selectivity against resistant strains of bacteria .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity: In a study focusing on isoxazole derivatives, this compound demonstrated a notable decrease in Bcl-2 expression while increasing p21^WAF1 levels in HL-60 cells, indicating its potential role in promoting apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy: Research comparing various isoxazole derivatives highlighted the unique structural features of this compound that contribute to its superior antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .

Data Summary

Property Details
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Antimicrobial ActivityEffective against multiple strains
Cytotoxicity (IC50)86 - 755 μM
MechanismDisruption of cell wall integrity; inhibition of fatty acid biosynthesis

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-17(15-7-16(24-22-15)12-2-1-5-18-8-12)19-9-13-6-14(11-3-4-11)21-10-20-13/h1-2,5-8,10-11H,3-4,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHLDHQQHUQMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.